molecular formula C11H11NOS B2786316 5-Ethyl-4-phenyl-2,3-dihydro-1,3-thiazol-2-one CAS No. 1095051-83-4

5-Ethyl-4-phenyl-2,3-dihydro-1,3-thiazol-2-one

Cat. No. B2786316
CAS RN: 1095051-83-4
M. Wt: 205.28
InChI Key: CIPBLWZURGPAOC-UHFFFAOYSA-N
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Description

Thiazoles are a class of organic compounds that are characterized by a five-membered aromatic ring containing one sulfur atom, one nitrogen atom, and three carbon atoms . They are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, antitumor, antidiabetic, antiviral, and antioxidant properties .


Synthesis Analysis

Thiazoles can be synthesized through several methods. One common method involves the reaction of α-haloketones with thioamides . The specific synthesis process for “5-Ethyl-4-phenyl-2,3-dihydro-1,3-thiazol-2-one” would depend on the specific reactants and conditions used.


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions . The specific reactions that “5-Ethyl-4-phenyl-2,3-dihydro-1,3-thiazol-2-one” can undergo would depend on its specific structure and the conditions under which it is reacted.


Physical And Chemical Properties Analysis

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . They are typically clear pale yellow liquids with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Activity

Thiazole derivatives have been reported to have analgesic (pain-relieving) properties . They have been tested for their in vitro analgesic activities using acetic acid-induced writhing .

Anti-inflammatory Activity

Thiazole compounds have been found to exhibit anti-inflammatory effects . Inflammation is a vital part of the body’s immune response, and substances that can effectively manage inflammation are crucial in treating many diseases.

Antimicrobial Activity

Thiazoles have been reported to have antimicrobial properties . They can inhibit the growth of or destroy microorganisms, making them potentially useful in treating infections.

Antifungal Activity

Thiazole derivatives have been found to have antifungal properties . They can inhibit the growth of fungi, which can be useful in treating fungal infections.

Antiviral Activity

Thiazole compounds have been found to have antiviral properties . They can inhibit the replication of viruses within host organisms.

Diuretic Activity

Thiazole derivatives have been reported to have diuretic effects . Diuretics help the body get rid of excess fluid, mainly water and sodium.

Antitumor and Cytotoxic Activity

Thiazole derivatives have been found to have antitumor and cytotoxic activities . They have been tested for their cytotoxicity activity on three human tumor cell lines .

Mechanism of Action

The mechanism of action of thiazoles depends on their specific structure and the biological target they interact with. For example, some thiazoles show antimicrobial activity by inhibiting bacterial cell wall synthesis .

Safety and Hazards

Like all chemicals, thiazoles should be handled with care. They can be harmful if swallowed and can cause skin and eye irritation . Always follow safety guidelines when handling these compounds.

Future Directions

Thiazoles continue to be an area of active research due to their diverse biological activities. Future research will likely focus on synthesizing new thiazole derivatives and studying their biological activities, with the goal of developing new drugs with improved efficacy and fewer side effects .

properties

IUPAC Name

5-ethyl-4-phenyl-3H-1,3-thiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NOS/c1-2-9-10(12-11(13)14-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIPBLWZURGPAOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC(=O)S1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-4-phenyl-2,3-dihydro-1,3-thiazol-2-one

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